3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Description
3,5-Dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a nitro-substituted 1,2-oxazole derivative featuring a 3,5-dichloroaniline moiety. Its molecular formula is C₁₂H₉Cl₂N₃O₃, with a calculated molecular weight of 316.13 g/mol. The compound’s structure includes:
- An (E)-ethenyl bridge linking the oxazole to the aniline group.
- Two chlorine substituents at the 3- and 5-positions of the aniline ring, enhancing lipophilicity and steric bulk compared to non-halogenated analogues.
Properties
IUPAC Name |
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-7-12(17(18)19)11(20-16-7)2-3-15-10-5-8(13)4-9(14)6-10/h2-6,15H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIIYTRQHZLGFQ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and a nitrile oxide.
Nitration: The oxazole ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Vinylation: The vinyl linkage is introduced through a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Amination: Finally, the dichloroaniline is coupled with the vinylated oxazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the selection of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro groups on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The vinyl group can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (dimethylformamide, toluene).
Major Products
Reduction of Nitro Group: 3,5-dichloro-N-[(E)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]aniline.
Substitution of Dichloro Groups: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitro and oxazole functionalities.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the vinyl linkage and dichloro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally related but differ in substituents or heterocyclic systems:
Electronic and Steric Effects
- Chlorine vs. Methoxy Substituents : The 3,5-dichloro groups in the target compound are strongly electron-withdrawing, reducing electron density on the aniline ring compared to the electron-donating methoxy group in . This difference may influence reactivity in electrophilic substitution or hydrogen-bonding interactions.
- Nitro-Oxazole Core : All compounds share the 3-methyl-4-nitro-1,2-oxazole moiety, which can act as a hydrogen-bond acceptor (via nitro and oxazole groups) and participate in π-π stacking.
Physicochemical Properties
- Lipophilicity: The dichloroaniline derivative likely has higher logP values than its non-chlorinated or methoxy-substituted analogues, impacting membrane permeability in biological systems.
- Melting Points : The presence of chlorine substituents typically increases melting points due to enhanced intermolecular forces (e.g., halogen bonding). However, the dithiazolium derivative exhibits a lower melting point (64–65°C), possibly due to reduced symmetry or weaker packing.
Hydrogen Bonding and Crystal Packing
As discussed in , nitro and chloro groups can participate in hydrogen-bonding networks. For example:
- The nitro group in the oxazole ring may form C–H···O interactions.
- Chlorine atoms in the dichloroaniline derivative could engage in C–Cl···π or halogen-bonding interactions, influencing crystal packing and stability.
Research Implications and Gaps
- Synthetic Routes : Evidence and highlight methods for preparing aniline derivatives via condensation reactions, which could be adapted for the target compound.
- Biological Activity : Further studies are needed to evaluate the impact of 3,5-dichloro substitution on bioactivity compared to analogues like and .
Biological Activity
3,5-Dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure, characterized by the presence of dichloro and nitro groups along with an oxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.26 g/mol. The compound's structure includes:
- Dichloro group : Enhances lipophilicity and potentially increases biological activity.
- Nitro group : Commonly associated with various pharmacological effects.
- Oxazole ring : Known for its role in medicinal chemistry due to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown significant effectiveness against various bacterial strains and fungi. A study demonstrated that oxazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .
Cytotoxicity
Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. For example, derivatives of benzoxazoles have been shown to exhibit cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines . The presence of the nitro group in the structure may contribute to its ability to induce apoptosis in cancer cells.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research on similar compounds has indicated that they can inhibit key enzymes involved in metabolic pathways. For instance, studies on related oxime derivatives have shown inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Case Studies
- Antimicrobial Activity : A study evaluated various oxazole derivatives against common pathogens. The results showed that compounds with similar structures to this compound exhibited significant inhibition zones against S. aureus and E. coli.
- Cytotoxicity Assessment : A comparative analysis of benzoxazole derivatives indicated that those with a nitro substituent had enhanced cytotoxic effects on MCF-7 cells compared to their non-nitro counterparts. This suggests a potential pathway for developing targeted cancer therapies using modified oxazole structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
